

Continuous Enzyme Assay Using pNP-ADPr: Application Notes and Protocols

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Compound of Interest

Compound Name: *pNP-ADPr*

Cat. No.: *B12428613*

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Abstract

This document provides a detailed guide for utilizing the chromogenic substrate, para-nitrophenyl-adenosine diphosphate ribose (**pNP-ADPr**), in continuous enzyme assays. This method is particularly suited for monitoring the activity of enzymes involved in ADP-ribosylation signaling, such as Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolase (PARG), and ADP-ribosyl Hydrolase 3 (ARH3). The assay relies on the enzymatic cleavage of **pNP-ADPr**, which releases para-nitrophenol (pNP), a chromophore that can be continuously monitored by measuring absorbance at 405 nm. This application note includes detailed protocols for enzyme activity measurement, kinetic analysis, and inhibitor screening, alongside data presentation guidelines and troubleshooting advice.

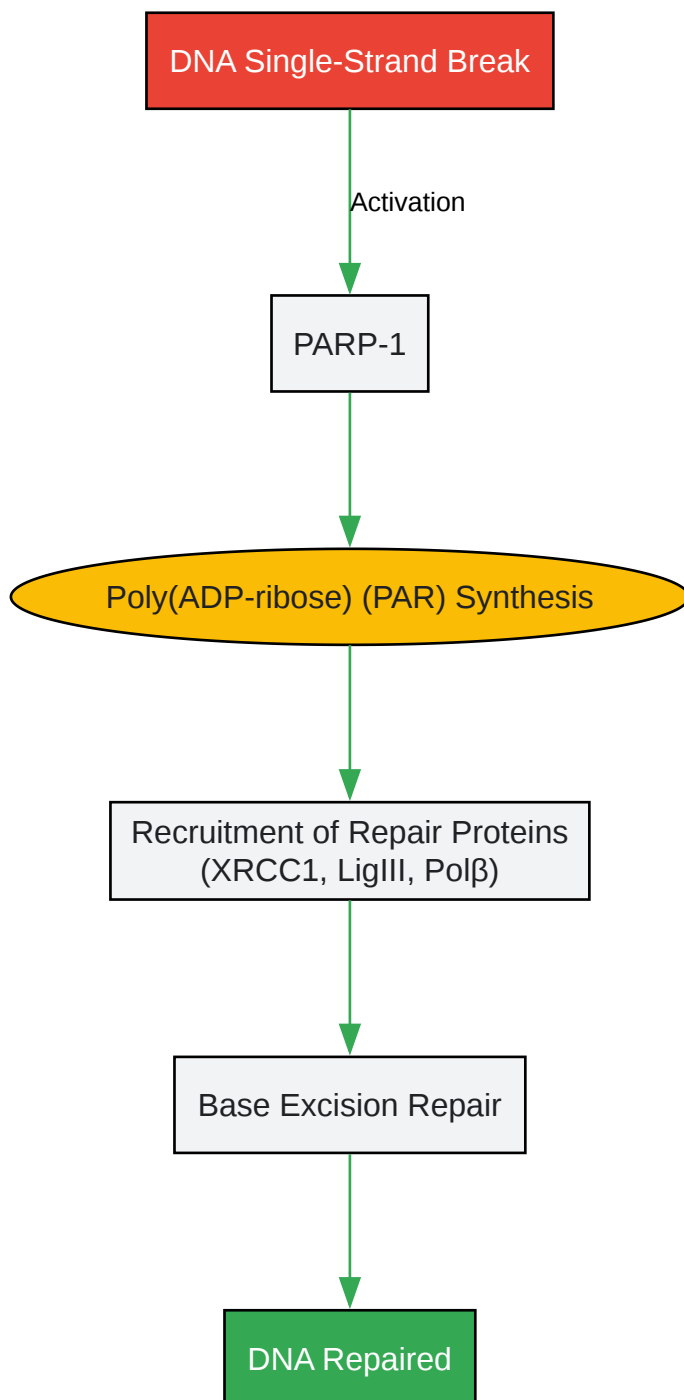
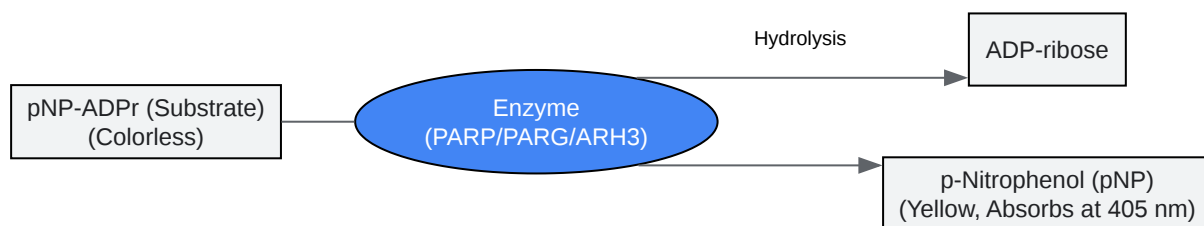
Introduction

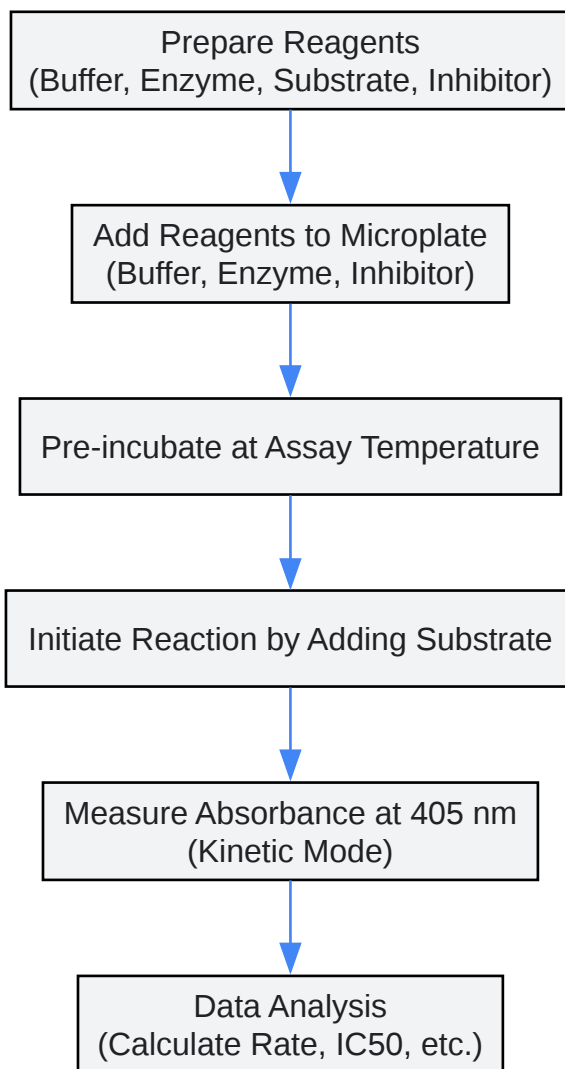
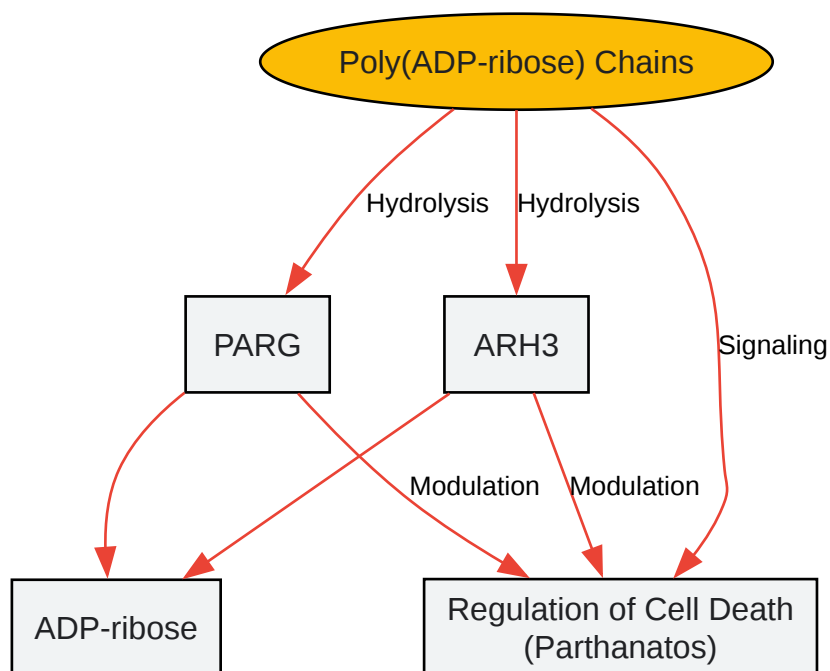
ADP-ribosylation is a critical post-translational modification that governs a multitude of cellular processes, including DNA damage repair, chromatin remodeling, and cell death signaling.[1][2][3] Enzymes such as PARPs synthesize poly(ADP-ribose) (PAR) chains, while PARG and ARH3 are responsible for their degradation.[4][5] Dysregulation of these enzymes is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

The continuous enzyme assay using **pNP-ADPr** offers a simple and efficient method for studying the kinetics of these enzymes and for high-throughput screening of potential inhibitors. The principle of the assay is the enzymatic hydrolysis of the glycosidic bond in **pNP-ADPr**, leading to the release of pNP, which results in a measurable increase in absorbance at 405 nm. This direct and continuous monitoring of product formation provides real-time kinetic data, a significant advantage over discontinuous methods.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of **pNP-ADPr**. The enzyme, be it a PARP, PARG, or ARH3, cleaves the bond between the ADP-ribose moiety and the p-nitrophenyl group. This releases the pNP chromophore, which, in a solution with a pH above its pKa of ~7.1, will be in its phenolate form, exhibiting a strong absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.





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